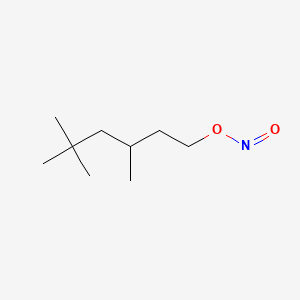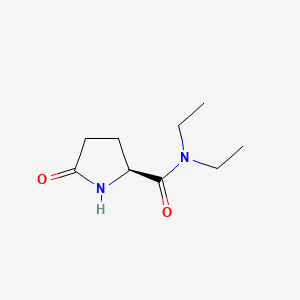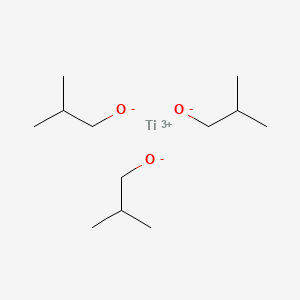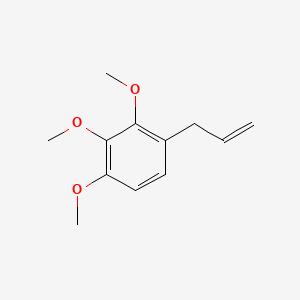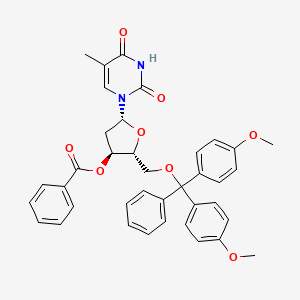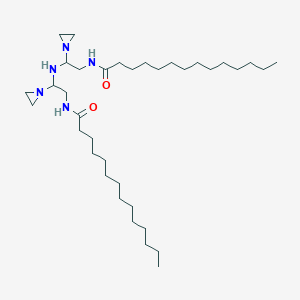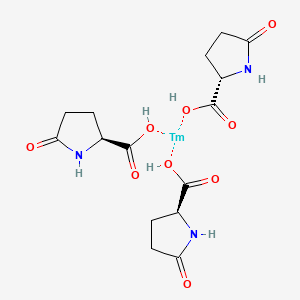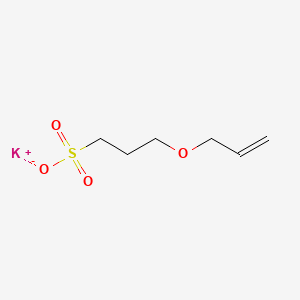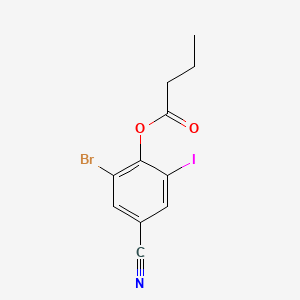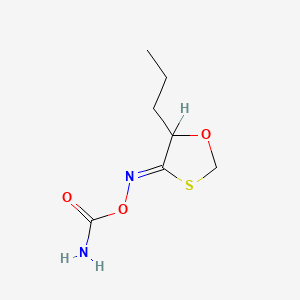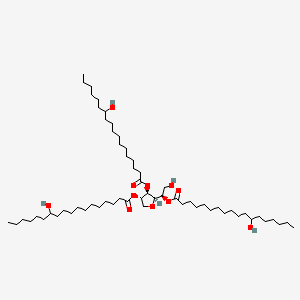
Sorbitan, tris(12-hydroxyoctadecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, tris(12-hydroxyoctadecanoate): is a chemical compound with the molecular formula C60H114O11 and a molecular weight of 1011.54 g/mol . It is a derivative of sorbitan, a type of sorbitol, and is esterified with 12-hydroxyoctadecanoic acid. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, tris(12-hydroxyoctadecanoate) typically involves the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, tris(12-hydroxyoctadecanoate) is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, tris(12-hydroxyoctadecanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Sorbitan, tris(12-hydroxyoctadecanoate) is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used in the formulation of liposomes and other delivery systems for drugs and genetic material. It enhances the stability and bioavailability of these delivery systems.
Medicine: Sorbitan, tris(12-hydroxyoctadecanoate) is used in pharmaceutical formulations as an excipient. It helps in the controlled release of active pharmaceutical ingredients and improves the overall efficacy of the medication.
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and food additives. It acts as an emulsifier, stabilizer, and thickening agent in various formulations.
Mécanisme D'action
The mechanism of action of Sorbitan, tris(12-hydroxyoctadecanoate) involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to stabilize emulsions by reducing the surface tension between immiscible phases. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it forms a stable interface and prevents phase separation.
Comparaison Avec Des Composés Similaires
Sorbitan monostearate: Another ester of sorbitan, but with a single stearic acid molecule.
Sorbitan tristearate: Similar to Sorbitan, tris(12-hydroxyoctadecanoate), but with three stearic acid molecules instead of 12-hydroxyoctadecanoic acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid, used as an emulsifier.
Uniqueness: Sorbitan, tris(12-hydroxyoctadecanoate) is unique due to the presence of three 12-hydroxyoctadecanoic acid molecules, which impart specific chemical and physical properties. This compound has enhanced emulsifying and stabilizing capabilities compared to its counterparts, making it particularly useful in specialized applications.
Propriétés
Numéro CAS |
93963-95-2 |
|---|---|
Formule moléculaire |
C60H114O11 |
Poids moléculaire |
1011.5 g/mol |
Nom IUPAC |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(12-hydroxyoctadecanoyloxy)ethyl]-4-(12-hydroxyoctadecanoyloxy)oxolan-3-yl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C60H114O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h51-55,59-64H,4-50H2,1-3H3/t51?,52?,53?,54-,55+,59-,60-/m1/s1 |
Clé InChI |
NVIBSPDSEWSWGY-RWWAATTFSA-N |
SMILES isomérique |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC(CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


